

Synergistic Antifungal Activity of Ibrexafungerp and Echinocandins: A Comparative Analysis

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Compound of Interest

Compound Name: Antifungal agent 31

Cat. No.: B12416851

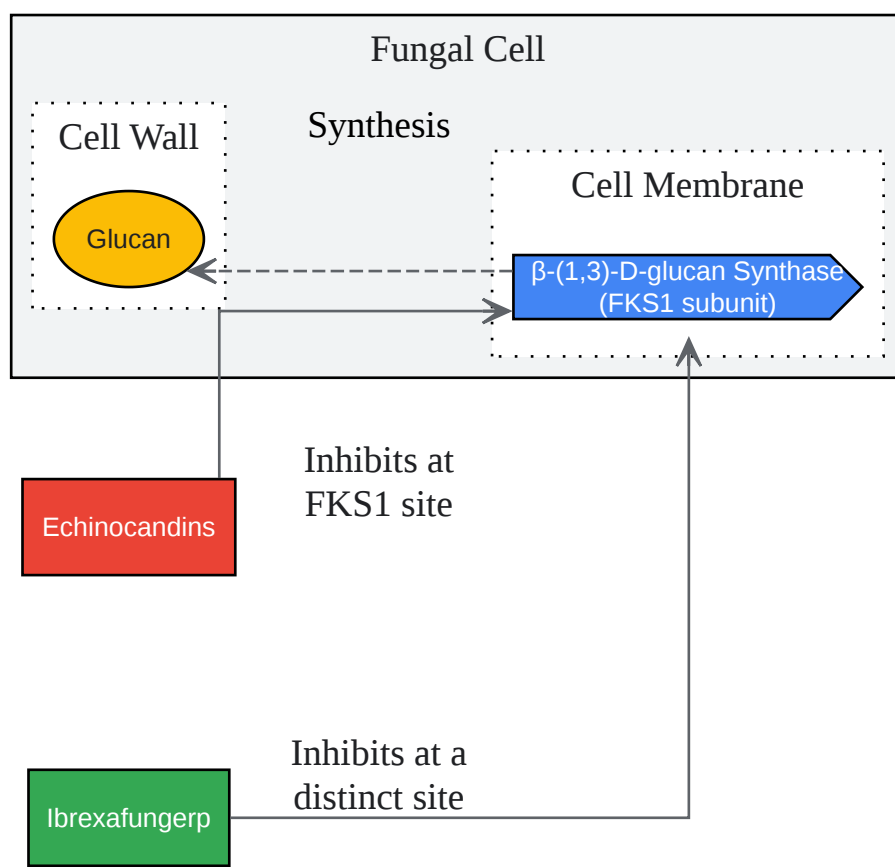
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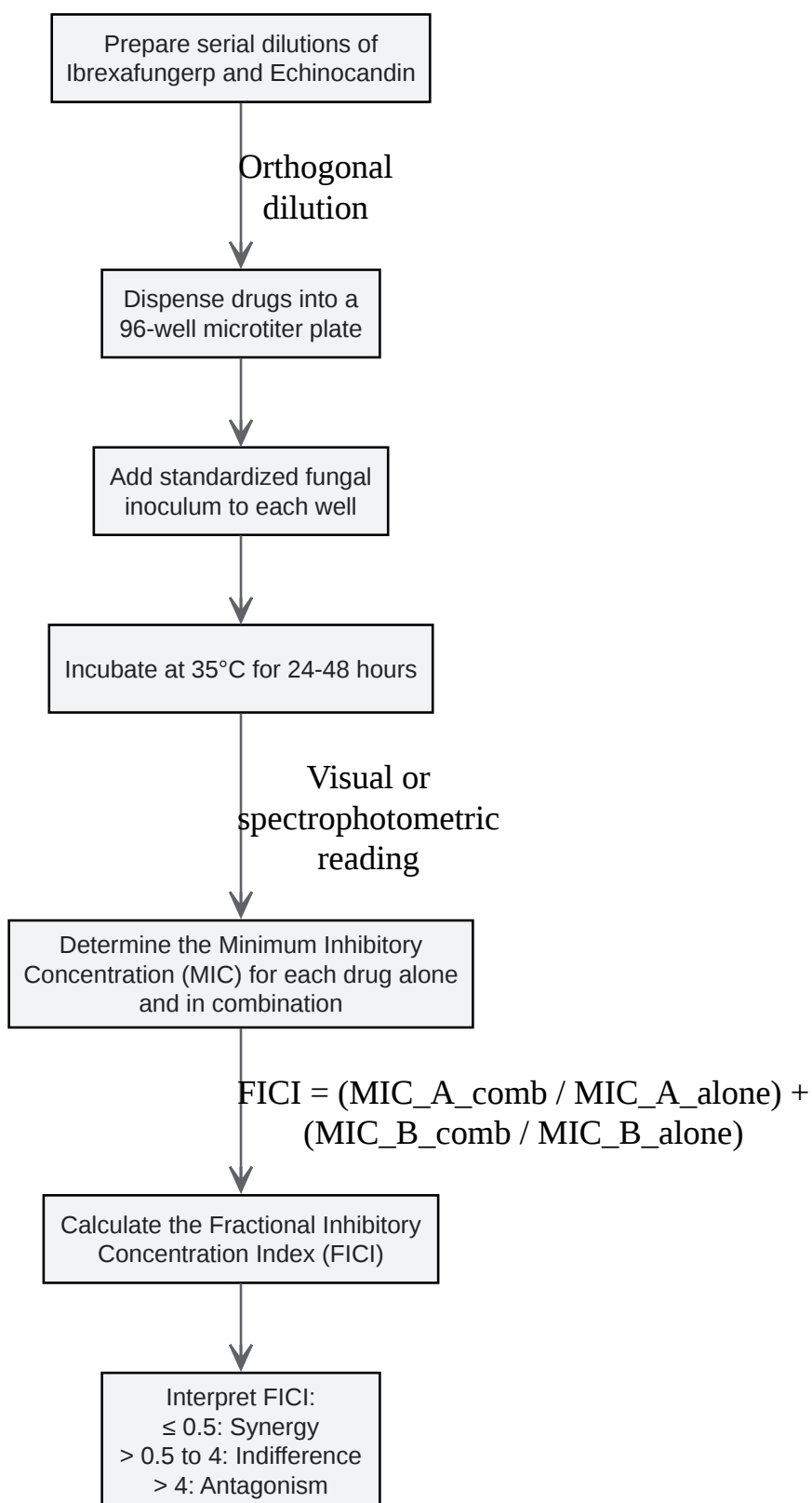
For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge in clinical practice. A promising strategy to combat this threat is the use of combination therapy, where two or more antifungal agents with different mechanisms of action work synergistically to enhance efficacy. This guide provides a comparative analysis of the synergistic interaction between ibrexafungerp, a first-in-class triterpenoid antifungal, and echinocandins, a class of non-competitive inhibitors of β -(1,3)-D-glucan synthase.

Mechanism of Synergistic Action

Echinocandins, such as caspofungin and micafungin, target the FKS1 subunit of the β -(1,3)-D-glucan synthase enzyme complex, which is crucial for fungal cell wall synthesis. Ibrexafungerp also inhibits glucan synthase but at a different site, leading to a synergistic effect. This dual targeting of the same essential enzyme at distinct locations results in a more profound inhibition of cell wall synthesis, leading to increased fungal cell death and overcoming potential resistance mechanisms.





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